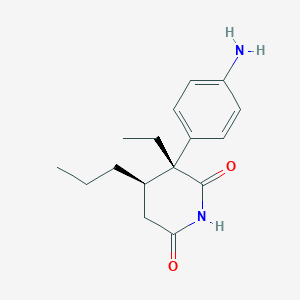
4-Propylaminoglutethimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propylaminoglutethimide (4-PAG) is a synthetic molecule that belongs to the class of drugs known as aromatase inhibitors. It was first synthesized in the 1970s and has since been used in scientific research to study the effects of aromatase inhibition on various physiological processes.
Mechanism Of Action
4-Propylaminoglutethimide acts as a competitive inhibitor of aromatase, binding to the active site of the enzyme and preventing the conversion of androgens to estrogens. This results in a decrease in estrogen levels in the body, which can have various physiological effects depending on the tissue and cell type.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-Propylaminoglutethimide depend on the tissue and cell type. In breast cancer cells, 4-Propylaminoglutethimide has been shown to inhibit cell proliferation and induce apoptosis, suggesting its potential as a therapeutic agent. In the brain, 4-Propylaminoglutethimide has been shown to decrease anxiety-like behavior and improve cognitive function in animal models. In the reproductive system, 4-Propylaminoglutethimide has been shown to decrease estrogen levels and inhibit ovulation in female rats.
Advantages And Limitations For Lab Experiments
One advantage of using 4-Propylaminoglutethimide in lab experiments is its specificity for aromatase inhibition, which allows researchers to study the effects of aromatase inhibition without interfering with other physiological processes. However, one limitation is that 4-Propylaminoglutethimide has a short half-life in vivo, which may limit its effectiveness in some studies.
Future Directions
For research on 4-Propylaminoglutethimide include the development of more potent and selective aromatase inhibitors, the investigation of its potential therapeutic uses in breast cancer and other estrogen-dependent diseases, and the exploration of its effects on other physiological processes such as bone metabolism and neuroprotection. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of 4-Propylaminoglutethimide on various tissues and cell types.
Synthesis Methods
The synthesis of 4-Propylaminoglutethimide involves a series of chemical reactions starting from 4-nitrobenzoyl chloride and 2-aminobutanoic acid. The process includes the reduction of the nitro group to an amino group, the formation of an amide bond between the 2-aminobutanoic acid and the 4-nitrobenzoyl chloride, and the reduction of the nitro group to a propylamino group. The final product is obtained as a white crystalline powder with a melting point of 152-155°C.
Scientific Research Applications
4-Propylaminoglutethimide has been widely used in scientific research to study the effects of aromatase inhibition on various physiological processes. Aromatase is an enzyme that converts androgens to estrogens, and its inhibition has been shown to have therapeutic potential in the treatment of breast cancer, endometriosis, and other estrogen-dependent diseases. 4-Propylaminoglutethimide has been used in preclinical studies to investigate the role of aromatase inhibition in these diseases and to develop new aromatase inhibitors as potential therapeutic agents.
properties
CAS RN |
110977-60-1 |
|---|---|
Product Name |
4-Propylaminoglutethimide |
Molecular Formula |
C16H22N2O2 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
(3R,4R)-3-(4-aminophenyl)-3-ethyl-4-propylpiperidine-2,6-dione |
InChI |
InChI=1S/C16H22N2O2/c1-3-5-12-10-14(19)18-15(20)16(12,4-2)11-6-8-13(17)9-7-11/h6-9,12H,3-5,10,17H2,1-2H3,(H,18,19,20)/t12-,16+/m1/s1 |
InChI Key |
LMDABZZRVJMXTF-WBMJQRKESA-N |
Isomeric SMILES |
CCC[C@@H]1CC(=O)NC(=O)[C@@]1(CC)C2=CC=C(C=C2)N |
SMILES |
CCCC1CC(=O)NC(=O)C1(CC)C2=CC=C(C=C2)N |
Canonical SMILES |
CCCC1CC(=O)NC(=O)C1(CC)C2=CC=C(C=C2)N |
Other CAS RN |
110977-60-1 |
synonyms |
4-propyl-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione 4-propylaminoglutethimide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



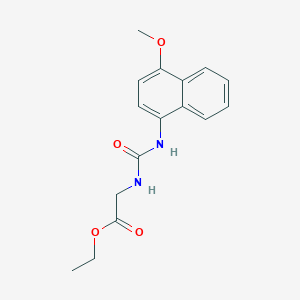
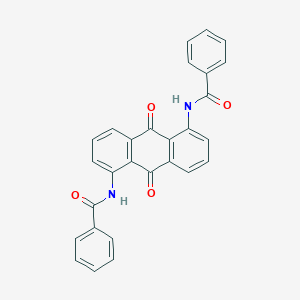
![Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone](/img/structure/B33617.png)
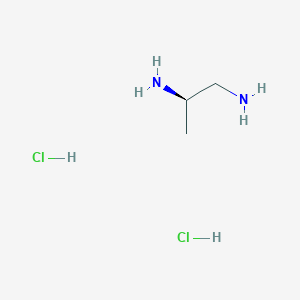
![1-Cyano-3-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B33623.png)
![Trimethyl-[[2-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B33624.png)
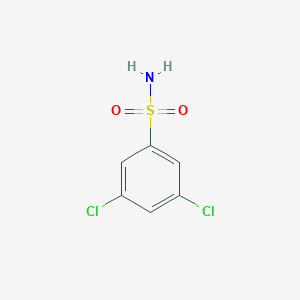
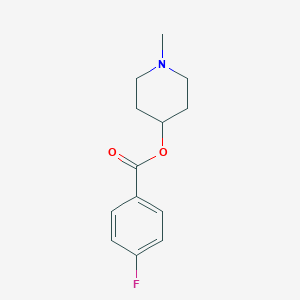
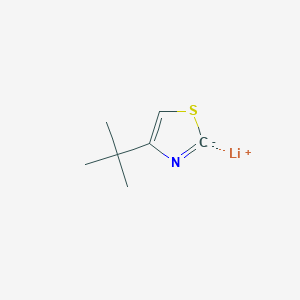
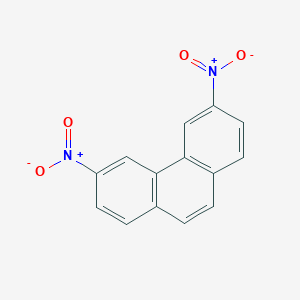
![(3aR,4S,5R,6aS)-5-(benzoyloxy)hexahydro-4-[(triphenylmethoxy)methyl]-2H-cyclopenta[b]furan-2-one](/img/structure/B33634.png)
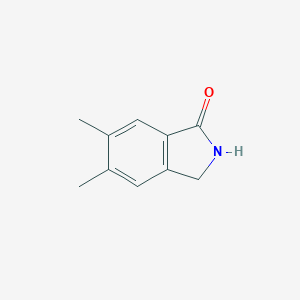
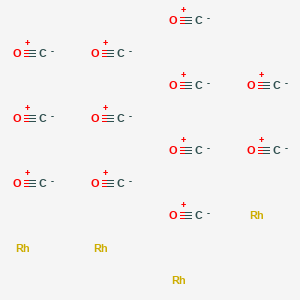
![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B33641.png)